Nitazene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitazene is a synthetic opioid belonging to the 2-benzyl benzimidazole class. Initially developed in the 1950s as a potential analgesic, it was never approved for medical use due to its high potency and associated risks. This compound has recently re-emerged in illegal drug markets, posing significant public health concerns due to its potency, which can be hundreds of times greater than morphine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of nitazene involves the formation of the benzimidazole core structure, followed by the introduction of the benzyl group. The process typically includes:

Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process would involve:

Bulk Synthesis of Benzimidazole Core: Using large reactors and controlled conditions to ensure consistent quality.

Scale-Up of Friedel-Crafts Alkylation:

Análisis De Reacciones Químicas

Types of Reactions: Nitazene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which are often less potent than the parent compound.

Reduction: Reduction reactions can modify the nitro group on the benzimidazole ring, affecting the compound’s potency.

Substitution: Various substituents can be introduced to the benzimidazole ring, altering the compound’s pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various this compound analogs, each with distinct pharmacological profiles. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield amine derivatives.

Aplicaciones Científicas De Investigación

Nitazene and its analogs have several scientific research applications:

Chemistry: Used as reference standards in analytical chemistry for the detection and quantification of synthetic opioids.

Biology: Studied for their interactions with opioid receptors to understand the structure-activity relationship.

Medicine: Investigated for potential therapeutic uses, although their high potency and risk of overdose limit their clinical applications.

Industry: Employed in forensic toxicology to identify and quantify synthetic opioids in biological samples.

Mecanismo De Acción

Nitazene exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding inhibits the release of neurotransmitters, leading to pain relief and euphoria. The high lipophilicity of this compound allows it to rapidly cross the blood-brain barrier, resulting in potent effects at low doses .

Comparación Con Compuestos Similares

- Isotonitazene

- Metothis compound

- Protothis compound

- Etothis compound

Comparison: this compound is unique due to its specific structural features, such as the 2-benzyl benzimidazole core and the nitro group on the benzimidazole ring. These features contribute to its high potency and distinct pharmacological profile compared to other synthetic opioids like fentanyl. While all this compound analogs bind to the mu-opioid receptor, their potency and duration of action can vary significantly .

Propiedades

Fórmula molecular |

C20H24N4O2 |

|---|---|

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

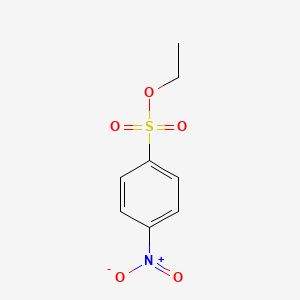

2-(2-benzyl-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3 |

Clave InChI |

BZQKWBWRXLMPAA-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)

![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)

![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)

![(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B13437267.png)